molecular formula C20H10I2O5 B1617798 2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid CAS No. 518-40-1

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid

Cat. No.: B1617798
CAS No.: 518-40-1
M. Wt: 584.1 g/mol
InChI Key: ZSRQKMRGZAXRSM-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12I2O5. It is known for its unique structure, which includes a xanthene core and two iodine atoms. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid typically involves the iodination of a xanthene derivative followed by the introduction of a benzoic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deiodinated or substituted xanthene derivatives. These products can have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid involves its ability to interact with specific molecular targets through its xanthene core and iodine atoms. The compound can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the localization and dynamics of these molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid is unique due to the presence of iodine atoms, which enhance its fluorescence properties and make it particularly useful in applications requiring high sensitivity and specificity. The compound’s ability to undergo various chemical modifications also adds to its versatility in research and industrial applications .

Properties

IUPAC Name

2-(3-hydroxy-4,5-diiodo-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQKMRGZAXRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10I2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862102
Record name 4,5-Diiodo-3,6-fluorandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-40-1
Record name NSC4202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diiodo-3,6-fluorandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid
Reactant of Route 2
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid
Reactant of Route 3
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid
Reactant of Route 4
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid
Reactant of Route 5
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid
Reactant of Route 6
2-(6-Hydroxy-4,5-diiodo-3-oxo-3h-xanthen-9-yl)benzoic acid

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